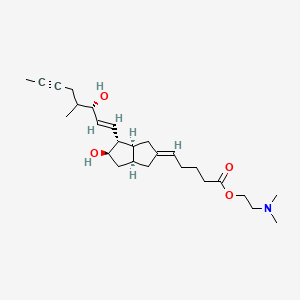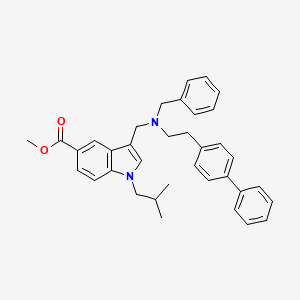
SP inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SP inhibitor 1 is a selective inhibitor of the SARS-CoV-2 spike protein. It has shown significant antiviral activity by inhibiting the replication of the virus at non-toxic concentrations. The compound has an IC50 value of 3.26 micromolar for the spike protein, making it a potent inhibitor in vitro .
Métodos De Preparación
The synthesis of SP inhibitor 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions. Industrial production methods may involve optimization of these steps to increase yield and purity while ensuring safety and cost-effectiveness .
Análisis De Reacciones Químicas
SP inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
SP inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of the SARS-CoV-2 spike protein.
Biology: Helps in understanding the replication mechanism of the virus and its inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting viral replication.
Industry: Used in the development of antiviral drugs and formulations.
Mecanismo De Acción
SP inhibitor 1 exerts its effects by selectively inhibiting the SARS-CoV-2 spike protein. The compound binds to the spike protein, preventing it from interacting with the host cell receptors. This inhibition blocks the entry of the virus into the host cells, thereby preventing viral replication. The molecular targets involved include the spike protein and other viral proteases .
Comparación Con Compuestos Similares
SP inhibitor 1 is unique due to its high selectivity and potency against the SARS-CoV-2 spike protein. Similar compounds include other spike protein inhibitors and protease inhibitors. this compound stands out due to its specific action on the spike protein and its effectiveness at non-toxic concentrations .
Propiedades
Fórmula molecular |
C36H38N2O2 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
methyl 3-[[benzyl-[2-(4-phenylphenyl)ethyl]amino]methyl]-1-(2-methylpropyl)indole-5-carboxylate |
InChI |
InChI=1S/C36H38N2O2/c1-27(2)23-38-26-33(34-22-32(36(39)40-3)18-19-35(34)38)25-37(24-29-10-6-4-7-11-29)21-20-28-14-16-31(17-15-28)30-12-8-5-9-13-30/h4-19,22,26-27H,20-21,23-25H2,1-3H3 |
Clave InChI |
ZFQRGEMWCNRJRB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C2=C1C=CC(=C2)C(=O)OC)CN(CCC3=CC=C(C=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


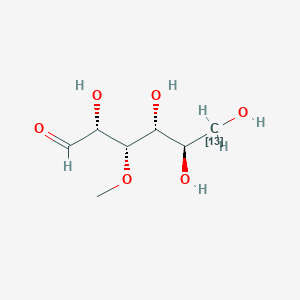
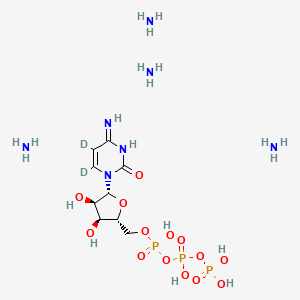
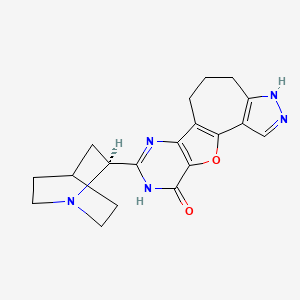
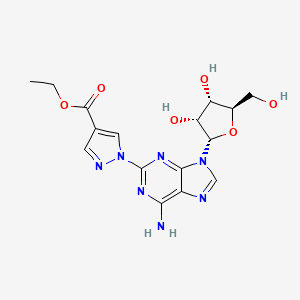
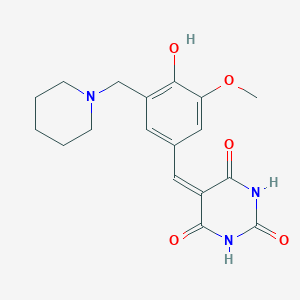
![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)
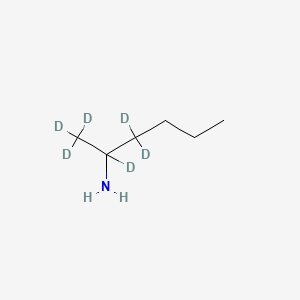
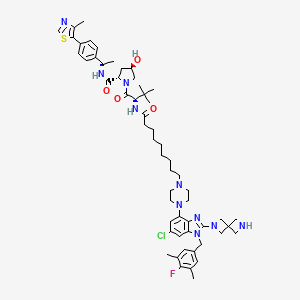
![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
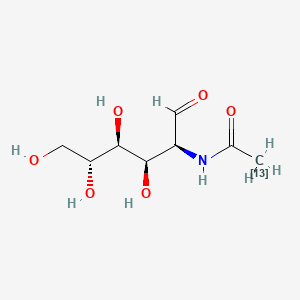
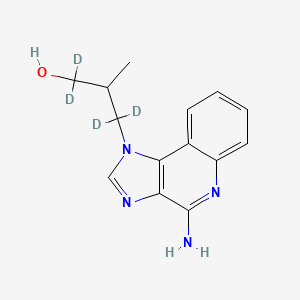
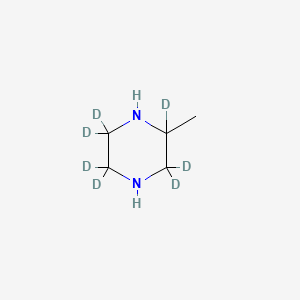
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)
